molecular formula C12H17N5O B503739 N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine CAS No. 876897-85-7

N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine

Cat. No.: B503739
CAS No.: 876897-85-7
M. Wt: 247.3g/mol
InChI Key: IXZISKVPQPJSGZ-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound features a 4-methoxybenzyl group and a propyl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a cycloaddition reaction between an azide and a nitrile.

    Introduction of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable nucleophile.

    Attachment of the Propyl Group: The propyl group can be attached through an alkylation reaction using propyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-methoxybenzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: 4-methoxybenzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted tetrazoles.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine is unique due to its specific combination of functional groups and the tetrazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

876897-85-7

Molecular Formula

C12H17N5O

Molecular Weight

247.3g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C12H17N5O/c1-3-8-17-12(14-15-16-17)13-9-10-4-6-11(18-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,13,14,16)

InChI Key

IXZISKVPQPJSGZ-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=CC=C(C=C2)OC

Canonical SMILES

CCCN1C(=NN=N1)NCC2=CC=C(C=C2)OC

solubility

26.5 [ug/mL]

Origin of Product

United States

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